RU 58841
Descripción
Discovery and Initial Development at Roussel Uclaf
RU58841 was first synthesized in the 1980s by Roussel Uclaf , a French pharmaceutical company renowned for its work on steroidal and nonsteroidal antiandrogens. The compound emerged from a broader research initiative targeting androgen-dependent conditions such as acne, hirsutism, and androgenetic alopecia. Early preclinical studies demonstrated its potent antiandrogenic activity in animal models, including stumptailed macaques, where topical application increased anagen-phase hair follicles without systemic absorption. Structural similarities to nilutamide and flutamide positioned RU58841 as a promising candidate for localized therapy, avoiding the systemic side effects associated with oral antiandrogens.
Roussel Uclaf’s research emphasized its high affinity for androgen receptors, with in vitro studies showing 70% inhibition of dihydrotestosterone (DHT) binding. Despite promising results, internal corporate shifts—including the 1997 acquisition of Roussel Uclaf by Hoechst AG —led to the discontinuation of RU58841’s development within the company.
Nomenclature and Identification (RU-58841, PSK-3841, HMR-3841)
The compound’s nomenclature reflects its corporate lineage:
- RU-58841 : The prefix “RU” denotes Roussel Uclaf, followed by a serial identifier.
- PSK-3841 : After ProSkelia (a subsidiary of ProStrakan) acquired rights, the compound was rebranded with the “PSK” prefix.
- HMR-3841 : Following Hoechst AG’s acquisition, the compound was briefly designated under the Hoechst Marion Roussel (HMR) division.
| Name | Assigning Entity | Era |
|---|---|---|
| RU-58841 | Roussel Uclaf | 1980s–1997 |
| HMR-3841 | Hoechst Marion Roussel | 1997–1999 |
| PSK-3841 | ProSkelia/ProStrakan | 2000s–2010s |
Corporate Evolution and Research Transfer
From Roussel Uclaf to Aventis
The 1997 acquisition of Roussel Uclaf by Hoechst AG consolidated its assets into Hoechst Marion Roussel (HMR) . Subsequent mergers between Hoechst and Rhône-Poulenc in 1999 formed Aventis , a global pharmaceutical conglomerate. During this transition, RU58841 was deprioritized in favor of other pipeline candidates, though patents remained under Aventis’ portfolio.
ProSkelia/ProStrakan Acquisition and Development
In the early 2000s, Aventis spun off its dermatology-focused subsidiary ProSkelia , which rebranded as ProStrakan after a merger with Strakan in 2005. ProStrakan initiated Phase I/II trials for PSK-3841 (RU58841) in androgenetic alopecia, citing its localized efficacy and lack of systemic antiandrogenic effects. However, corporate restructuring and financial constraints led ProStrakan to classify PSK-3841 as a non-priority asset by 2008, seeking external partners for further development.
Patent History and Intellectual Property Timeline
RU58841’s patent trajectory mirrors its corporate journey:
Critical patents expired between 2012 and 2014, enabling generic synthesis by entities such as Hubei Vanz Pharm Co Ltd . However, no major pharmaceutical company has pursued FDA approval, leaving RU58841 in regulatory limbo despite ongoing gray-market availability.
Propiedades
IUPAC Name |
4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-16(2)14(25)23(15(26)22(16)7-3-4-8-24)12-6-5-11(10-21)13(9-12)17(18,19)20/h5-6,9,24H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBYGDBJECGMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CCCCO)C2=CC(=C(C=C2)C#N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165781 | |
| Record name | RU 58841 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154992-24-2 | |
| Record name | 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154992-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RU 58841 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154992242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RU 58841 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RU-58841 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D8FJQ0ADW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
RU-58841 se puede sintetizar a través de varios métodos. Un enfoque común implica la construcción de la porción hidantoína o mediante acoplamiento arilo a 5,5-dimetilhidantoína . La ruta sintética generalmente implica los siguientes pasos:
Formación de la Porción Hidantoína: Este paso implica la reacción de 3-trifluorometil-4-cianoanilina con un reactivo apropiado para formar el anillo de hidantoína.
Acoplamiento Arilo: El intermedio de hidantoína se acopla luego con 5,5-dimetilhidantoína bajo condiciones de reacción específicas para formar RU-58841.
Métodos de Producción Industrial
Los métodos de producción industrial para RU-58841 son similares a las rutas sintéticas mencionadas anteriormente, pero están optimizados para la producción a gran escala. Estos métodos a menudo implican el uso de reactores automatizados y procesos de flujo continuo para asegurar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
RU-58841 experimenta varias reacciones químicas, que incluyen:
Oxidación: RU-58841 se puede oxidar para formar cianonilutamida (RU-56279) y RU-59416 como metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo de hidantoína.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático o en la porción de hidantoína.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes como bromo o cloro.
Productos Principales Formados
Cianonilutamida (RU-56279): Un metabolito con actividad antiandrogénica significativa.
RU-59416: Otro metabolito con muy baja afinidad por el receptor de andrógenos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como compuesto modelo para estudiar antiandrógenos no esteroideos.
Biología: Investigado por sus efectos sobre los receptores de andrógenos en varios sistemas biológicos.
Industria: Posible uso en el desarrollo de nuevos fármacos y tratamientos antiandrogénicos.
Mecanismo De Acción
RU-58841 funciona inhibiendo la unión de dihidrotestosterona (DHT) a los receptores de andrógenos en los folículos pilosos. La DHT es una hormona asociada con la pérdida de cabello, especialmente en individuos genéticamente predispuestos a la calvicie de patrón masculino. Al unirse competitivamente a estos receptores, RU-58841 evita que la DHT ejerza sus efectos, atenuando así la pérdida de cabello y promoviendo el crecimiento del cabello .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Mechanism of Action
Efficacy in Preclinical Models
This compound :
- Hamster F.O. Model : 52.4% reduction in F.O. area after 3 weeks (100 µg topical) vs. 76.6% post-castration . Subcutaneous administration (300 µg) showed minimal systemic impact (27.6% F.O. reduction; 34.7% prostate weight reduction) .
- Primate Studies : In stump-tailed macaques, 5% this compound induced significant hair regrowth and follicular regeneration without systemic effects .
Cyproterone Acetate : Effective at 50 µg/day in castrated hamsters but requires testosterone supplementation, complicating translational relevance .
- Flutamide : Requires 375 µg/day for F.O. reduction but affects contralateral F.O., indicating systemic absorption .
Formulation Advantages
This compound’s integration with SLN enhances follicular targeting, as shown in porcine and human skin models, where <1% of the drug permeated systemic circulation within 6 hours . This contrasts with older antiandrogens like spironolactone, which showed equivocal results in topical formulations .
Actividad Biológica
RU 58841, also known as PSK-3841 or HMR-3841, is a non-steroidal antiandrogen (NSAA) that has garnered attention for its potential therapeutic applications, particularly in treating androgen-dependent conditions such as androgenetic alopecia (hair loss) and acne. Developed in the 1980s by Roussel Uclaf, this compound exhibits a unique mechanism of action by selectively antagonizing androgen receptors without significant systemic effects.
This compound functions primarily as an androgen receptor antagonist, binding with high affinity to androgen receptors in target tissues such as hair follicles and sebaceous glands. This selective binding inhibits the action of androgens like testosterone and dihydrotestosterone (DHT), which are implicated in conditions like hair loss and acne.
Pharmacokinetics
Research indicates that this compound demonstrates a favorable pharmacokinetic profile when administered topically. Studies show that it has minimal systemic absorption, allowing for localized effects without significant hormonal alterations in serum testosterone or DHT levels. For instance, in studies involving hamsters, topical application resulted in a potent reduction of sebaceous gland size without affecting systemic hormone levels .
Efficacy in Hair Regrowth
This compound has been extensively studied for its efficacy in promoting hair regrowth. In a significant study involving stumptailed macaques, this compound was applied topically at varying concentrations (0.5% to 5%) over six months. The results demonstrated a marked increase in hair density and follicle activity, especially at the higher concentrations. The 5% concentration group exhibited a two- to three-fold increase in the number of active scalp follicles .
Table 1: Summary of Hair Regrowth Studies with this compound
| Study Type | Subject Type | Concentration | Duration | Key Findings |
|---|---|---|---|---|
| Macaque Study | Stumptailed macaques | 5% | 6 months | Significant increase in hair density and follicle activity |
| Human Phase I Trial | Male pattern baldness | 5% | 4 weeks | Positive safety profile; results not published |
| Human Phase II Trial | Male pattern baldness | 2.5% & 5% | 6 months | Comparable efficacy to finasteride; results not published |
Case Studies and Clinical Trials
- Macaque Model : In a study by Uno et al., macaques treated with a 5% this compound solution showed significant improvements in hair growth metrics compared to placebo groups. Notably, these effects were sustained during prolonged treatment but diminished after cessation .
- Human Trials : Prostrakan conducted early clinical trials assessing this compound's safety and efficacy in humans. Although the results were never fully published, leaks suggested that this compound performed comparably or better than finasteride, another common treatment for androgenetic alopecia .
- Sebaceous Gland Inhibition : In hamster models, this compound effectively reduced sebaceous gland size by up to 60%, demonstrating its potential for treating acne and other androgen-mediated disorders without systemic side effects .
Q & A
Basic Research Questions
Q. What validated synthetic pathways exist for RU 58841, and what methodological considerations ensure reproducibility?
- Methodological Answer : The synthesis of this compound involves multi-step organic reactions, including condensation and cyclization steps. Key reproducibility factors include:
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol .
- Characterization : Confirm identity via H/C NMR, HPLC (>98% purity), and mass spectrometry. For novel intermediates, elemental analysis is required .
- Documentation : Provide detailed reaction conditions (temperature, solvent ratios, catalysts) in supplementary materials to enable replication .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stability in preclinical studies?
- Methodological Answer :
- Purity : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) and differential scanning calorimetry (DSC) for polymorph identification .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
- Data Reporting : Tabulate retention times, peak areas, and degradation kinetics in supplementary files .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across androgen receptor (AR) antagonism studies?
- Methodological Answer :
- Experimental Design : Standardize cell-based assays (e.g., AR-transfected HEK293 cells) with controls for ligand concentration (e.g., 1 nM–10 μM this compound) and reference antagonists (e.g., bicalutamide) .
- Data Analysis : Apply meta-analysis to compare IC₅₀ values across studies, accounting for variables like cell line heterogeneity and assay protocols (e.g., luciferase reporter vs. radioligand binding) .
- Statistical Tools : Use ANOVA with post-hoc tests to identify significant outliers and confounding factors .
Q. What in vivo models are most suitable for evaluating this compound’s topical efficacy in androgenetic alopecia?
- Methodological Answer :
- Animal Models : Use C57BL/6 mice with testosterone-induced alopecia or humanized skin grafts in immunodeficient mice .
- Dosage Optimization : Conduct dose-ranging studies (0.1%–5% w/v topical formulations) with vehicle controls. Monitor hair regrowth via macrophotography and histology (anagen/telogen ratio) .
- Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .
Q. What molecular docking and dynamics approaches elucidate this compound’s binding kinetics to the androgen receptor?
- Methodological Answer :
- Computational Workflow :
Docking : Use AutoDock Vina with AR crystal structure (PDB: 1T7R) to predict binding poses. Validate with free energy perturbation (FEP) calculations .
MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-receptor stability (RMSD < 2 Å) and hydrogen bond occupancy .
- Experimental Correlation : Cross-validate docking results with surface plasmon resonance (SPR) to measure binding affinity (KD) .
Data Analysis and Interpretation
Q. How should researchers address variability in this compound’s pharmacokinetic (PK) data across species?
- Methodological Answer :
- PK Studies : Conduct cassette dosing in rodents and non-human primates, with LC-MS/MS quantification of plasma/tissue concentrations .
- Modeling : Apply nonlinear mixed-effects modeling (NONMEM) to account for interspecies differences in clearance and volume of distribution .
- Reporting : Include coefficient of variation (CV) for AUC and Cmax in tabular format, with confidence intervals .
Methodological Best Practices
Q. What strategies ensure rigorous validation of this compound’s off-target effects in kinase inhibition assays?
- Methodological Answer :
- Panel Selection : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) at 1 μM and 10 μM concentrations .
- Hit Confirmation : Use IC50 determination for kinases with >50% inhibition. Cross-validate with cellular assays (e.g., phospho-ERK ELISA) .
- Data Transparency : Publish full kinase inhibition profiles in supplementary materials, including Z’-factor scores for assay quality .
Tables for Key Methodological Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
